molecular formula C16H23N3O2 B009377 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one CAS No. 19656-63-4

2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one

カタログ番号 B009377
CAS番号: 19656-63-4
分子量: 289.37 g/mol
InChIキー: RUKMXSMDSWJZSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one is an organic compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as TBOA and is a potent inhibitor of excitatory amino acid transporters (EAATs).

作用機序

TBOA inhibits 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one by binding to the substrate-binding site of the transporter. This binding prevents the uptake of glutamate, leading to an increase in extracellular glutamate levels. The increased glutamate levels can then be used to study the role of glutamate in various neurological disorders.
Biochemical and Physiological Effects:
TBOA has been shown to have several biochemical and physiological effects. It has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to increase the release of dopamine and serotonin, which can have implications for the treatment of depression and other mood disorders.

実験室実験の利点と制限

TBOA has several advantages for lab experiments. It is a potent inhibitor of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one and can be used to study the role of glutamate in various neurological disorders. However, TBOA has several limitations as well. It is a toxic compound and must be handled with care. It also has a short half-life, which can make it difficult to use in certain experiments.

将来の方向性

There are several future directions for the study of TBOA. One potential application is in the treatment of neurological disorders such as epilepsy and stroke. TBOA has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. However, it may also be possible to use TBOA to selectively target and inhibit the glutamate receptors that are responsible for excitotoxicity, leading to a potential therapeutic benefit. Another potential application is in the study of the role of glutamate in addiction and substance abuse disorders. TBOA has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a critical role in addiction and substance abuse. By studying the effects of TBOA on these neurotransmitters, it may be possible to develop new treatments for addiction and substance abuse disorders.
Conclusion:
In conclusion, TBOA is a potent inhibitor of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one that has gained significant attention for its potential applications in scientific research. It has several advantages for lab experiments, including its ability to increase extracellular glutamate levels and its potential applications in the treatment of neurological disorders and addiction. However, it also has several limitations, including its toxicity and short half-life. Further research is needed to fully understand the potential applications of TBOA and to develop new treatments for neurological disorders and addiction.

合成法

The synthesis of TBOA is a complex process that involves several steps. The starting material for the synthesis is tert-butyl 2-(phenylsulfanyl)acetate, which is reacted with hydrazine hydrate to form tert-butyl 2-(phenylhydrazono)acetate. This intermediate is then reacted with phosgene to form tert-butyl 2-(phenylcarbamoyl)acetate. The final step involves the reaction of tert-butyl 2-(phenylcarbamoyl)acetate with hydroxylamine hydrochloride to form TBOA.

科学的研究の応用

TBOA has been extensively studied for its potential applications in scientific research. It is primarily used as an inhibitor of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one, which are responsible for the uptake of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a critical role in synaptic transmission. The inhibition of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one by TBOA leads to an increase in extracellular glutamate levels, which can be used to study the role of glutamate in various neurological disorders.

特性

CAS番号

19656-63-4

製品名

2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one

分子式

C16H23N3O2

分子量

289.37 g/mol

IUPAC名

2-tert-butyl-3-tert-butylimino-4-phenyl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C16H23N3O2/c1-15(2,3)17-13-18(12-10-8-7-9-11-12)14(20)21-19(13)16(4,5)6/h7-11H,1-6H3

InChIキー

RUKMXSMDSWJZSU-UHFFFAOYSA-N

SMILES

CC(C)(C)N=C1N(C(=O)ON1C(C)(C)C)C2=CC=CC=C2

正規SMILES

CC(C)(C)N=C1N(C(=O)ON1C(C)(C)C)C2=CC=CC=C2

同義語

2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。